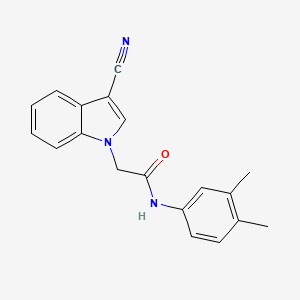![molecular formula C15H10F9NO5 B12471079 Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound characterized by the presence of a benzene ring substituted with dimethyl groups and a nonafluoropentanamido group. This compound is notable for its unique chemical structure, which includes both aromatic and fluorinated components, making it of interest in various fields of research and industrial applications.
Preparation Methods
The synthesis of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps:
Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) and nonafluoropentanoic acid.
Amidation Reaction: Nonafluoropentanoic acid is converted to its corresponding amide using an appropriate amine and coupling agent.
Esterification: The resulting amide is then esterified with 1,3-dimethylbenzene-1,3-dicarboxylic acid under acidic conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.
Scientific Research Applications
1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets through its aromatic and fluorinated groups. These interactions can influence various biochemical pathways, potentially leading to effects such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar compounds to 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE include:
1,3-Dimethylbenzene (m-xylene): A simpler aromatic compound without the fluorinated and amido groups.
Nonafluoropentanoic acid: A fluorinated compound without the aromatic and ester components.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: A compound with a similar aromatic structure but different functional groups.
The uniqueness of 1,3-DIMETHYL 5-(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE lies in its combination of aromatic, fluorinated, and ester functionalities, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H10F9NO5 |
|---|---|
Molecular Weight |
455.23 g/mol |
IUPAC Name |
dimethyl 5-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C15H10F9NO5/c1-29-9(26)6-3-7(10(27)30-2)5-8(4-6)25-11(28)12(16,17)13(18,19)14(20,21)15(22,23)24/h3-5H,1-2H3,(H,25,28) |
InChI Key |
BRTKTDCBBHBQNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)
![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)

![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
![N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)


![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
